5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
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Overview
Description
5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a thiazole ring fused with a triazole ring, and it contains a fluorophenyl and a methyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized thiazolo[3,2-B][1,2,4]triazole compounds with excellent efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, employing green chemistry principles, such as using non-toxic solvents and minimizing waste, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolo[3,2-B][1,2,4]triazole derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with target molecules, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-B][1,3,4]thiadiazine: This compound shares a similar triazole-thiadiazine core but differs in the arrangement of the rings and substituents.
1,2,3-Triazole Derivatives: These compounds have a triazole ring but differ in the position of the nitrogen atoms and the attached functional groups.
Thiazole-Based Schiff Bases: These compounds contain a thiazole ring and exhibit similar biological activities, such as enzyme inhibition and antimicrobial properties.
Uniqueness
5-(2-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to its specific combination of a fluorophenyl group and a methyl group attached to the thiazolo[3,2-B][1,2,4]triazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8FN3S |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8FN3S/c1-7-10(8-4-2-3-5-9(8)12)16-11-13-6-14-15(7)11/h2-6H,1H3 |
InChI Key |
STGYHCGIZZOVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=CC=C3F |
Origin of Product |
United States |
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